molecular formula C14H21NO3 B12958176 Boc-(S)-3-amino-2-phenylpropan-1-ol

Boc-(S)-3-amino-2-phenylpropan-1-ol

Cat. No.: B12958176
M. Wt: 251.32 g/mol
InChI Key: GVWMKFBBAJMCBC-LBPRGKRZSA-N
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Description

Boc-(S)-3-amino-2-phenylpropan-1-ol is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group. This compound is significant in organic synthesis, particularly in the field of peptide synthesis, due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-amino-2-phenylpropan-1-ol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases, making it a versatile protecting group in organic synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance efficiency and productivity .

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-amino-2-phenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Boc-(S)-3-amino-2-phenylpropan-1-ol is widely used in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-(S)-3-amino-2-phenylpropan-1-ol is unique due to its stability under basic conditions and ease of deprotection under acidic conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-[(2S)-3-hydroxy-2-phenylpropyl]carbamate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-12(10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1

InChI Key

GVWMKFBBAJMCBC-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CO)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)C1=CC=CC=C1

Origin of Product

United States

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